tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3
Properties
CAS No. |
1357354-21-2 |
|---|---|
Molecular Formula |
C12H21FN2O2 |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-9(12)6-13/h9,14H,4-8H2,1-3H3 |
InChI Key |
XAVRNLKNOPDIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. In the industrial sector, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate and tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . These compounds share a similar spirocyclic framework but differ in their functional groups and specific properties. The uniqueness of this compound lies in its fluoromethyl group, which can impart distinct chemical and biological properties.
Biological Activity
The compound tert-butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C12H21N2O2F
- Molecular Weight : 244.3 g/mol
- CAS Number : 1357354-06-3
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the fluoromethyl group enhances its lipophilicity and may facilitate interactions with biological membranes or specific receptors. The spirocyclic structure contributes to a rigid conformation that can improve binding affinity to target proteins.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It has been studied for its potential to modulate receptor activities, particularly in neurological and metabolic disorders.
Biological Activity Data
Recent studies have highlighted the compound's potential against several pathogens and diseases:
| Activity | Target Pathogen/Disease | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antitubercular activity | Mycobacterium tuberculosis | 0.016 µg/mL |
| Inhibition of cancer cell proliferation | Various human cancer cell lines | Moderate to significant activity |
Case Studies
-
Antitubercular Activity
- A study evaluated the efficacy of several diazaspiro compounds, including this compound, against Mycobacterium tuberculosis. The compound demonstrated significant antitubercular activity with an MIC of 0.016 µg/mL, indicating strong potential as a lead compound for further development against tuberculosis .
-
Cancer Cell Line Studies
- In vitro studies assessed the effects of this compound on various human cancer cell lines. Results indicated moderate to significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Specific mechanisms of action are still under investigation but may involve apoptosis induction or cell cycle arrest .
Comparative Analysis
When compared with similar compounds, this compound exhibits unique properties due to the incorporation of the fluoromethyl group:
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Lacks fluoromethyl group | Lower activity against pathogens |
| tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | Contains difluoromethyl group | Enhanced reactivity but varied activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
